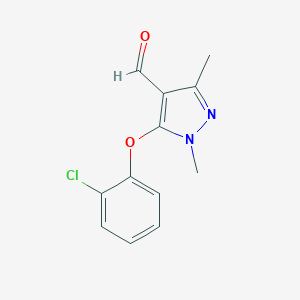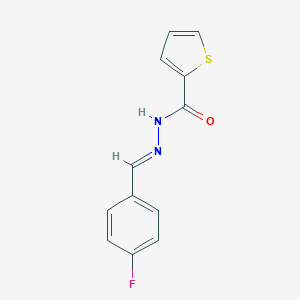![molecular formula C16H13ClN2OS2 B432954 3-(4-chlorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 111423-08-6](/img/structure/B432954.png)
3-(4-chlorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C16H13ClN2OS2 and its molecular weight is 348.9g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Diversification through Alkylation Reactions
Diversification of the thieno[2,3-d]pyrimidin-4-one scaffold has been achieved through regioselective alkylation reactions. This method has allowed for the introduction of various substituents, enhancing the molecular diversity and potential utility of compounds derived from the original scaffold (Dzhavakhishvili et al., 2009).
Synthesis of Bioactive Derivatives
The compound has been used as a starting material for the synthesis of various bioactive derivatives. These derivatives have been explored for their potential biological activities, such as anti-inflammatory, CNS depressant, and antimicrobial effects, underlining the compound's role in the development of new therapeutic agents (Ashalatha et al., 2007).
Development of New Heterocyclic Systems
The reactivity of related structures has been harnessed to develop new heterocyclic systems. These novel systems, containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, have shown promising antimicrobial activity, indicating the potential of these compounds in pharmaceutical applications (Sirakanyan et al., 2015).
Antimicrobial and Anti-Inflammatory Agents
Compounds derived from the thienopyrimidine scaffold have demonstrated significant bioactive properties. Their antimicrobial and anti-inflammatory activities have been highlighted in various studies, suggesting their potential in treating infections and inflammatory conditions (Tolba et al., 2018).
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of thieno[2,3-d]pyrimidines, which have been found to exhibit various types of pharmacological activity, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, and antioxidant activities . .
Mode of Action
Thieno[2,3-d]pyrimidines are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways. Given the broad range of activities associated with thieno[2,3-d]pyrimidines, it’s plausible that multiple pathways could be affected .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification. Thieno[2,3-d]pyrimidines have been associated with a range of biological effects, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets.
特性
IUPAC Name |
3-(4-chlorophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c17-9-5-7-10(8-6-9)19-15(20)13-11-3-1-2-4-12(11)22-14(13)18-16(19)21/h5-8H,1-4H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFXKSADQKBXRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B432894.png)
![(5-chloro-2-hydroxyphenyl)(5H-chromeno[4,3-b]pyridin-3-yl)methanone](/img/structure/B432907.png)
![3-amino-4,6-dimethyl-N-[(E)-naphthalen-1-ylmethylideneamino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B432915.png)
![(9-chloro-5H-chromeno[4,3-b]pyridin-3-yl)(2-hydroxyphenyl)methanone](/img/structure/B432919.png)
![ethyl 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B432931.png)

![3,6-Di(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B432943.png)
![6-(4-bromophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B432947.png)
![Ethyl 2-[(benzylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B432949.png)

![3-(4-Fluorophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B432967.png)
![(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-phenyl-amine](/img/structure/B432994.png)
